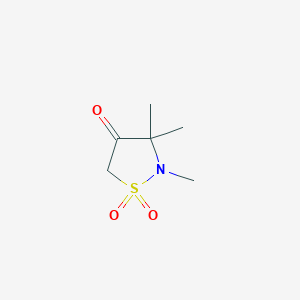![molecular formula C9H10ClN3 B2760786 (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine CAS No. 1638603-72-1](/img/structure/B2760786.png)
(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms, typically in positions 1 and 4 . They are a core element in the structure of benzodiazepines , a class of commonly used medications .
Synthesis Analysis
Benzodiazepines, which include 1,4-diazepines, can be synthesized from simple and easily accessible starting materials. A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .
Molecular Structure Analysis
The molecular structure of 1,4-diazepines includes a seven-membered ring with two nitrogen atoms. The exact structure of “(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine” would require more specific information .
Chemical Reactions Analysis
1,4-Diazepines can undergo various chemical reactions. The synthetic schemes and reactivity of 1,4-diazepines have been a topic of research for many decades .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines can vary widely depending on their specific structure and substituents .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A paper by Couture and Grandclaudon (1991) discusses the efficient synthesis of tetrahydro-1H-pyrido[2,3-b][1,4]diazepines, a category which includes (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine, via the condensation of chloropyridines with chloro-N,N-dimethylalkylamines (Couture & Grandclaudon, 1991).
Structural Studies : Research by Bremner et al. (1977) determined the crystal and molecular structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, providing insights into the structural characteristics of these compounds (Bremner et al., 1977).
Vibrational Spectroscopic Study : A study by Kuruvilla et al. (2018) on a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine, used FT-IR and FT-Raman techniques to investigate its spectroscopic properties, offering valuable data for understanding the physical and chemical properties of similar compounds (Kuruvilla et al., 2018).
Biomedical Research
Antiproliferative Activity : Liszkiewicz (2002) explored the antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones against human cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Liszkiewicz, 2002).
Anticonvulsant Activities : Research by Fiakpui et al. (1999) on 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, closely related to the compound , demonstrated good anticonvulsant activity, suggesting potential use in treating epilepsy (Fiakpui et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is an inhibitory neurotransmitter in the central nervous system .
Mode of Action
Diazepam is a benzodiazepine tranquillizer with anticonvulsant, sedative, muscle relaxant, and amnesic properties . Its actions are mediated by the enhancement of GABA activity . This results in an increase in inhibitory effects within the central nervous system, leading to sedative and anxiolytic effects .
Biochemical Pathways
The compound affects the GABAergic pathway. By enhancing the activity of GABA, it increases the inhibitory effects within the central nervous system . This leads to a decrease in neuronal excitability and produces calming effects .
Result of Action
The molecular and cellular effects of Diazepam’s action include a decrease in neuronal excitability, leading to calming effects such as sedation, muscle relaxation, and reduction of anxiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-8-2-1-7-9(12-8)11-6-3-4-13(7)5-6/h1-2,6H,3-5H2,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFKZCRHQOGULQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1NC3=C2C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)
![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)